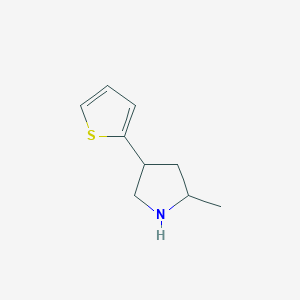

2-Methyl-4-(thiophen-2-yl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

2-methyl-4-thiophen-2-ylpyrrolidine |

InChI |

InChI=1S/C9H13NS/c1-7-5-8(6-10-7)9-3-2-4-11-9/h2-4,7-8,10H,5-6H2,1H3 |

InChI Key |

CKUJYXRKKGKOHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN1)C2=CC=CS2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Approaches for the Pyrrolidine (B122466) Core and Thiophene (B33073) Moiety

The construction of the 2-Methyl-4-(thiophen-2-yl)pyrrolidine framework can be achieved through various strategies that either build the pyrrolidine ring onto a thiophene-containing precursor or introduce the thiophene moiety to a pre-existing pyrrolidine scaffold. These methods often prioritize stereochemical control and efficiency.

Stereoselective Synthesis of 2-Methylpyrrolidine (B1204830) Scaffolds

Achieving stereocontrol in the synthesis of the 2-methylpyrrolidine core is critical. Methodologies for this purpose are broadly classified into two groups: those that modify existing chiral pyrrolidine sources and those that construct the ring from acyclic precursors via stereoselective cyclization. nih.gov

One common approach is the asymmetric lithiation of N-Boc pyrrolidine, followed by quenching with an electrophile. whiterose.ac.uk However, this method requires cryogenic temperatures and pyrophoric reagents. whiterose.ac.uk Alternative strategies focus on the cyclization of acyclic compounds. For instance, the intramolecular cyclization of an alkene can lead to a 2-pyrroline derivative, which upon hydrogenation, yields the desired pyrrolidine scaffold. mdpi.com Another powerful technique is the regioselective asymmetric aminohydroxylation (RAA) of an achiral olefin, which introduces a vicinal amino alcohol functionality, a key intermediate for cyclization. researchgate.net This can be followed by an intramolecular amidomercuration reaction to construct the five-membered ring with high stereochemical control. researchgate.net The use of chiral precursors like proline or 4-hydroxyproline (B1632879) is also a prevalent strategy, where the existing stereocenters guide the introduction of new functionalities. nih.govmdpi.com

A "clip-cycle" strategy has been developed for the asymmetric synthesis of substituted pyrrolidines. This method involves connecting an N-protected bis-homoallylic amine with a thioacrylate via alkene metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields the enantioenriched pyrrolidine. whiterose.ac.uk

| Method | Description | Key Features | Reference |

| Asymmetric Lithiation | Deprotonation of N-Boc pyrrolidine followed by electrophilic quenching. | Requires cryogenic conditions and pyrophoric reagents. | whiterose.ac.uk |

| Acyclic Precursor Cyclization | Intramolecular cyclization of alkenes or other functionalized acyclic molecules. | Can create multiple stereocenters in one step. | nih.govmdpi.com |

| Asymmetric Aminohydroxylation | Introduction of vicinal amino alcohol functionality onto an olefin, followed by cyclization. | Provides excellent stereochemical control. | researchgate.net |

| "Clip-Cycle" Strategy | Alkene metathesis to form an activated alkene, followed by chiral acid-catalyzed aza-Michael cyclization. | High enantioselectivity for substituted pyrrolidines. | whiterose.ac.uk |

Introduction and Functionalization of the Thiophen-2-yl Moiety

The thiophene ring is a stable aromatic heterocycle that can be introduced or functionalized through various established reactions. nih.gov Classical methods for synthesizing thiophenes include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfidizing agent like phosphorus pentasulfide (P₄S₁₀). wikipedia.org

For the specific synthesis of a 4-(thiophen-2-yl) substituted pyrrolidine, a key strategy involves the use of thiophene-containing building blocks. For example, a base-catalyzed intramolecular cyclization of 4-((arylamino))-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one can produce a pyrrol-3-one with a thiophen-2-yl group at the 5-position. mdpi.com This highlights a strategy where the thiophene moiety is part of the acyclic precursor before the cyclization event.

Metal-catalyzed cross-coupling reactions are also instrumental. A palladium/copper-catalyzed cross-coupling of terminal propargylamines with thiophene-2-carbonyl chloride can generate aminoacetylenic ketones that are precursors for cyclization. mdpi.com Furthermore, sequential C-H functionalization of the thiophene ring itself allows for the introduction of various substituents, offering pathways to more complex analogues. acs.org For instance, palladium-catalyzed reactions can be used for the heterocyclization of S-containing alkyne substrates to form the thiophene ring. mdpi.com

| Reaction Type | Description | Example Application | Reference |

| Paal-Knorr Synthesis | Reaction of a 1,4-dicarbonyl with a sulfidizing agent (e.g., P₄S₁₀). | General synthesis of thiophene rings. | wikipedia.org |

| Intramolecular Cyclization | Base-catalyzed cyclization of an acyclic precursor containing a thiophene unit. | Synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. | mdpi.com |

| Cross-Coupling Reactions | Palladium/copper-catalyzed coupling of a thiophene derivative with a suitable partner. | Preparation of aminoacetylenic ketone precursors for pyrrolidine synthesis. | mdpi.com |

| C-H Functionalization | Direct functionalization of the thiophene ring C-H bonds. | Sequential introduction of substituents on the thiophene core. | acs.org |

Multicomponent Reaction Strategies for Pyrrolidine Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex heterocyclic structures like pyrrolidines in a single operation, offering high atom economy. nih.govresearchgate.net A prominent MCR for pyrrolidine synthesis is the [3+2] cycloaddition reaction involving azomethine ylides. tandfonline.com

Azomethine ylides, generated in situ from the reaction of an α-amino acid (like sarcosine) with an aldehyde or ketone, can react with various dipolarophiles to yield highly substituted pyrrolidines. acs.orgmdpi.com A one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones can produce pyrrolidine-2-carboxylates. tandfonline.com

Titanium tetrachloride (TiCl₄) has been used to catalyze multicomponent coupling reactions to provide functionalized pyrrolidines with multiple stereocenters in a highly diastereoselective manner. nih.gov For example, the reaction of an N-tosyl imino ester, an optically active phenyldihydrofuran, and a silane (B1218182) reagent in a one-pot operation can afford highly substituted pyrrolidine derivatives. nih.govacs.org The efficiency of these MCRs allows for the construction of up to three contiguous asymmetric centers in a single synthetic step. nih.gov

| MCR Strategy | Reactants | Catalyst/Conditions | Product | Reference |

| [3+2] Cycloaddition | Isatin, Glycine methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et₃N, Acetonitrile, Reflux | Rhodanine-substituted spirooxindole pyrrolidine derivatives | tandfonline.com |

| TiCl₄-Catalyzed Coupling | N-tosylimino ester, 5-phenyldihydrofuran, Enolsilane/Ketene acetal | TiCl₄ | Highly substituted pyrrolidine | nih.govacs.org |

| One-pot Three-Component | Aldehydes, Amino acid esters, Chalcones | K₂CO₃, I₂ | Pyrrolidine-2-carboxylates | tandfonline.com |

Catalyst-Mediated Cyclization and Functionalization Reactions

Catalysis is central to modern synthetic methods for pyrrolidines, enabling both cyclization and subsequent functionalization with high efficiency and selectivity. Visible-light-mediated photocatalysis offers a sustainable approach for generating radicals suitable for cyclization. nih.gov For instance, monoallylated β-amino alcohols can be activated as ethyl oxalates or benzoates to generate alkyl radicals that undergo 5-exo-trig cyclizations to form pyrrolidine derivatives. nih.gov

Transition metal catalysis is also widely employed. Rhodium(II) acetate-catalyzed decomposition of specific diazo compounds can lead to the formation of stable thiophenium ylides or direct C-H insertion into the thiophene ring, providing a route to functionalized thiophenes that can serve as precursors. researchgate.net Base-catalyzed intramolecular cyclization is another effective method, as seen in the synthesis of a pyrrol-3-one derivative from an aminoacetylenic ketone using potassium hydroxide. mdpi.com Chiral phosphoric acids have emerged as powerful organocatalysts for enantioselective reactions, such as the aza-Michael cyclization to form pyrrolidines. whiterose.ac.uk

Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship Studies

To explore the biological potential and understand the structure-activity relationships (SAR) of this compound, the synthesis of various analogues is essential. Modifications typically target the pyrrolidine nitrogen, the methyl group, or the thiophene ring.

Modifications on the Pyrrolidine Nitrogen (N-substitution)

The nitrogen atom of the pyrrolidine ring is a common and convenient site for modification to modulate a compound's physicochemical properties and biological activity. N-substitution can be readily achieved through standard reactions like N-alkylation, N-acylation, or reductive amination.

Variations at the Pyrrolidine Ring Carbons (e.g., C-2, C-4)

The synthesis of 2,4-disubstituted pyrrolidines like this compound can be achieved through several robust synthetic strategies that also allow for systematic variations at the C-2 and C-4 positions. Key among these are the metal-catalyzed 1,3-dipolar cycloaddition of azomethine ylides and the conjugate (Michael) addition of nitrogen nucleophiles.

1,3-Dipolar Cycloaddition: This is one of the most powerful methods for constructing the pyrrolidine ring with a high degree of stereocontrol. nih.govwikipedia.org The reaction involves an in-situ generated azomethine ylide and an electron-deficient alkene (a dipolarophile). For the synthesis of the target compound, the azomethine ylide can be generated from the condensation of an α-amino acid ester (like alanine (B10760859) ester, to introduce the C-2 methyl group) with an aldehyde. This ylide then reacts with a suitable thiophene-containing dipolarophile, such as (E)-1-(thiophen-2-yl)-2-nitroethene.

Variations at the C-2 and C-4 carbons are directly achieved by changing the precursors:

Variation at C-2: By substituting the initial α-amino acid, the alkyl or aryl group at the C-2 position of the pyrrolidine can be altered. For example, using valine ester would yield an isopropyl group at C-2, while using phenylglycine ester would place a phenyl group there.

Variation at C-4: The substituent at the C-4 position is determined by the choice of the dipolarophile. Using different substituted vinyl thiophenes or other aryl/heteroaryl alkenes allows for a wide range of analogs to be synthesized.

The table below illustrates how precursor selection can be used to generate structural diversity in the 2,4-disubstituted pyrrolidine core.

| C-2 Substituent Precursor (α-Amino Acid Ester) | C-4 Substituent Precursor (Dipolarophile) | Resulting C-2 Group | Resulting C-4 Group |

| Alanine Methyl Ester | (E)-1-(Thiophen-2-yl)-2-nitroethene | Methyl | Thiophen-2-yl |

| Valine Methyl Ester | (E)-1-(Thiophen-2-yl)-2-nitroethene | Isopropyl | Thiophen-2-yl |

| Alanine Methyl Ester | (E)-1-(Furan-2-yl)-2-nitroethene | Methyl | Furan-2-yl |

| Phenylglycine Methyl Ester | (E)-1-Phenyl-2-nitroethene | Phenyl | Phenyl |

Aza-Michael Addition: Another effective strategy is the aza-Michael addition, which can be performed in an intermolecular or intramolecular fashion. In a potential intermolecular approach, a nitrogen nucleophile adds to a thiophene-containing Michael acceptor. For instance, the addition of a metalloenamine derived from an alanine derivative to a vinyl thiophene substrate could form the C-4 to C-5 bond, followed by cyclization to yield the pyrrolidine ring. Variations are introduced by modifying either the Michael acceptor or the nitrogen-based nucleophile. researchgate.netrsc.org

Derivatization of the Thiophene Ring (e.g., substitution patterns)

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. numberanalytics.com In this compound, the pyrrolidine moiety acts as a 2-substituent on the thiophene ring. Due to the directing effects of the sulfur atom, electrophilic attack is strongly favored at the C-5 position (alpha to the sulfur and adjacent to the point of substitution), with minor substitution occurring at C-3. onlineorganicchemistrytutor.comchemenu.com This allows for regioselective derivatization of the thiophene ring post-synthesis of the core scaffold.

Common electrophilic substitution reactions applicable to the thiophene moiety include:

Halogenation: Bromination or iodination can be achieved under mild conditions using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) to install a halogen at the C-5 position.

Nitration: Introduction of a nitro group at C-5 can be performed using mild nitrating agents to avoid oxidation or degradation of the electron-rich ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the C-5 position. To avoid the harsh conditions associated with traditional Lewis acids like AlCl₃, which can cause polymerization of thiophenes, milder catalysts such as SnCl₄, zinc halides, or EtAlCl₂ can be employed. asianpubs.orggoogle.comasianpubs.org The introduction of an acyl group, which is electron-withdrawing, would in turn deactivate the thiophene ring toward further electrophilic substitution.

The table below summarizes potential derivatization reactions on the thiophene ring of the parent compound.

| Reaction | Reagent(s) | Typical Position of Substitution | Resulting Functional Group |

| Bromination | N-Bromosuccinimide (NBS) | C-5 | -Br |

| Iodination | N-Iodosuccinimide (NIS) | C-5 | -I |

| Nitration | HNO₃/Acetic Anhydride | C-5 | -NO₂ |

| Acylation | Acetyl Chloride / SnCl₄ | C-5 | -C(O)CH₃ |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C-5 | -CHO |

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is crucial for maximizing the chemical yield and controlling the stereochemical outcome of the synthesis of this compound. Using the 1,3-dipolar cycloaddition as a model, several parameters can be systematically varied. The formation of up to three new stereocenters in the pyrrolidine ring requires precise control over the reaction pathway to favor the desired diastereomer.

Key parameters for optimization include:

Catalyst: Many 1,3-dipolar cycloadditions are catalyzed by Lewis acids. Screening different metal salts (e.g., AgOAc, Cu(OTf)₂, Zn(OTf)₂) and their corresponding ligands is a primary step. The catalyst influences both the rate of reaction and the diastereo- and enantioselectivity. nih.govnih.gov

Solvent: The polarity of the solvent can significantly impact the reaction. A screen of solvents ranging from non-polar (e.g., Toluene, Dichloromethane) to polar aprotic (e.g., THF, Acetonitrile) and polar protic (e.g., Ethanol) is often necessary to find the optimal medium for yield and selectivity. nih.gov

Temperature: Reaction temperature affects both kinetics and thermodynamics. While higher temperatures can increase the reaction rate, they may lead to reduced diastereoselectivity. Performing the reaction at temperatures ranging from ambient down to -78 °C can help identify the ideal balance.

Stoichiometry and Concentration: Varying the ratio of the dipolarophile to the azomethine ylide precursor can influence the yield by minimizing side reactions. Similarly, adjusting the concentration can affect reaction rates and, in some cases, selectivity.

The following table presents a hypothetical optimization study for a 1,3-dipolar cycloaddition to form a 2,4-disubstituted pyrrolidine, demonstrating how conditions can affect yield and diastereomeric ratio (d.r.).

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | None | Toluene | 80 | 35 | 1.5 : 1 |

| 2 | AgOAc (10) | Dichloromethane | 25 | 68 | 5 : 1 |

| 3 | AgOAc (10) | THF | 25 | 75 | 8 : 1 |

| 4 | AgOAc (10) | Ethanol | 25 | 82 | 7 : 1 |

| 5 | Cu(OTf)₂ (10) | Dichloromethane | 0 | 72 | 12 : 1 |

| 6 | Cu(OTf)₂ (10) | THF | 0 | 91 | >20 : 1 |

| 7 | Zn(OTf)₂ (10) | THF | 0 | 85 | 15 : 1 |

In Depth Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon framework and the relative orientation of hydrogen atoms, which is crucial for establishing the compound's stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and number of different types of protons. For 2-Methyl-4-(thiophen-2-yl)pyrrolidine, the spectrum would exhibit distinct signals for the protons on the thiophene (B33073) ring, the pyrrolidine (B122466) ring, and the methyl group. The aromatic protons of the thiophene ring are expected to appear in the downfield region, typically between δ 6.8 and 7.4 ppm. The protons on the pyrrolidine ring would resonate in the aliphatic region, generally between δ 2.5 and 4.0 ppm, with their exact shifts depending on their position relative to the nitrogen atom and the thiophene substituent. The methyl group protons would appear as a doublet in the upfield region, likely around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 120-145 ppm). researchgate.net The carbons of the pyrrolidine ring would appear in the aliphatic region, typically between δ 45 and 60 ppm, while the methyl carbon would be found in the upfield region (δ 15-25 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiophene C2 | - | ~140-145 |

| Thiophene C3 | ~6.9-7.1 | ~124-126 |

| Thiophene C4 | ~6.8-7.0 | ~127-129 |

| Thiophene C5 | ~7.2-7.4 | ~123-125 |

| Pyrrolidine C2 (CH) | ~3.5-3.9 | ~55-60 |

| Pyrrolidine C3 (CH₂) | ~1.8-2.2 | ~35-40 |

| Pyrrolidine C4 (CH) | ~3.2-3.6 | ~40-45 |

| Pyrrolidine C5 (CH₂) | ~3.0-3.4 | ~48-53 |

| Methyl (CH₃) | ~1.2-1.5 | ~18-22 |

| N-H | Variable (broad) | - |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on C2, C3, C4, and C5 of the pyrrolidine ring, establishing their sequence. It would also show a correlation between the C2-proton and the methyl group protons. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. uvic.ca This allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the already assigned proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduscience.gov It is crucial for identifying quaternary carbons (like C2 of the thiophene ring) and for piecing together the entire molecular framework by connecting different spin systems, for instance, linking the C4 proton of the pyrrolidine to the carbons of the thiophene ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the molecule. It shows correlations between protons that are close in space, regardless of whether they are connected through bonds. science.gov For this compound, NOESY could establish the cis or trans relationship between the methyl group at C2 and the thiophene group at C4 by observing the presence or absence of a spatial correlation between the methyl protons and the C4 proton.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule. ethz.ch For this compound (C₉H₁₃NS), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm. nih.gov This confirms the molecular formula and rules out other potential structures with the same nominal mass.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides structural information. For this compound, characteristic fragmentation pathways could include the loss of the methyl group (a loss of 15 Da), cleavage of the pyrrolidine ring, or fragmentation involving the thiophene moiety. wvu.edumiamioh.edu A common fragmentation for pyrrolidine-containing structures is the loss of a 71 Da neutral fragment corresponding to the pyrrolidine ring itself. wvu.edu

Table 2: Predicted HRMS Data and Major Fragmentation for this compound

| Species | Formula | Calculated m/z | Predicted Fragmentation Pathway |

| [M]⁺˙ | C₉H₁₃NS | 167.0769 | Molecular Ion |

| [M+H]⁺ | C₉H₁₄NS⁺ | 168.0841 | Protonated Molecular Ion |

| [M-CH₃]⁺ | C₈H₁₀NS⁺ | 152.0528 | Loss of methyl radical from the molecular ion |

| [C₅H₅S]⁺ | C₅H₅S⁺ | 97.0109 | Fragment corresponding to the thiophen-2-ylmethyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. A key feature would be the N-H stretching vibration for the secondary amine of the pyrrolidine ring, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching vibrations for the methyl and pyrrolidine groups would be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹. iosrjournals.org Vibrations characteristic of the thiophene ring, such as C=C and C-S stretching, would be found in the fingerprint region (below 1600 cm⁻¹). chemicalbook.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the thiophene ring. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* electronic transitions. nist.gov The presence of the alkylpyrrolidine substituent may cause a slight shift in the absorption maximum compared to unsubstituted thiophene. nist.gov

Table 3: Characteristic IR Absorption Bands and UV-Vis Data

| Spectroscopy | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | N-H Stretch (secondary amine) | 3300 - 3500 |

| IR | Aromatic C-H Stretch (Thiophene) | ~3100 |

| IR | Aliphatic C-H Stretch (Pyrrolidine, Methyl) | 2850 - 2960 |

| IR | C=C Stretch (Thiophene) | ~1500 - 1530 |

| UV-Vis | π → π* Transition (Thiophene) | ~230 - 240 nm |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Stereochemistry

Single-Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its salts can be grown, this technique can provide unambiguous information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles. mdpi.com

Conformation: The exact puckering of the pyrrolidine ring and the rotational orientation (torsion angles) of the thiophene ring relative to the pyrrolidine ring. mdpi.com

Stereochemistry: Definitive confirmation of the relative stereochemistry (cis or trans) of the substituents at the C2 and C4 positions. mdpi.com

Intermolecular interactions: Analysis of how the molecules pack in the crystal lattice, revealing details about hydrogen bonding (involving the N-H group) and other non-covalent interactions that stabilize the crystal structure. nih.govscirp.org

This technique provides the ultimate structural proof, complementing the data obtained from spectroscopic methods which characterize the molecule primarily in solution or gas phase. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, and specifically Circular Dichroism (CD) spectroscopy, is a crucial analytical technique for determining the absolute configuration of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule, providing a unique fingerprint of its stereochemistry.

For a molecule like this compound, which contains stereocenters, enantiomers will produce mirror-image CD spectra. This property is foundational for assigning the absolute configuration. The standard approach involves a synergistic combination of experimental CD measurements and theoretical calculations.

Theoretical Framework and Application

The process for determining the absolute configuration of this compound using CD spectroscopy would theoretically involve the following steps:

Experimental Spectrum Acquisition : The first step is to obtain the experimental CD spectrum of an enantiomerically pure or enriched sample of this compound. This is typically done by dissolving the sample in a suitable solvent and measuring the differential absorption of circularly polarized light over a range of wavelengths. The resulting spectrum would show positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of the molecule's chromophores (in this case, the thiophene ring).

Computational Modeling : The next step is to perform quantum chemical calculations to predict the CD spectra for both possible enantiomers (e.g., (2R,4R) and (2S,4S), or (2R,4S) and (2S,4R), depending on the relative stereochemistry). This is commonly achieved using Density Functional Theory (DFT). The calculations would involve identifying the stable conformers of the molecule and then computing the CD spectrum for each enantiomer based on these conformations.

Comparison and Assignment : The final step is to compare the calculated CD spectra with the experimental spectrum. The absolute configuration of the experimentally measured sample is assigned based on which calculated spectrum matches the experimental one. For instance, if the experimental spectrum shows a positive Cotton effect at a certain wavelength, and the calculated spectrum for the (2R,4R)-enantiomer also predicts a positive Cotton effect at a similar wavelength, then the sample can be assigned the (2R,4R) configuration. This method has been successfully used to determine the absolute structure of other complex pyrrolidine derivatives. nih.govnih.gov

Illustrative Data from an Analogous Pyrrolidine Derivative

While no specific data exists for this compound, the table below illustrates the type of data that would be generated in such a study, based on the findings for a different pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate. nih.gov This demonstrates how experimental and calculated CD data are correlated to assign absolute configuration.

| Wavelength (nm) | Experimental Cotton Effect | Calculated Cotton Effect (S-configuration) | Electronic Transition Assignment |

| 278.40 | Positive | Positive | π–π |

| 245.60 | Negative | Negative | π–π and σ–π* |

In the absence of specific studies on this compound, the absolute configuration of this compound remains to be determined and reported in the scientific literature. The application of combined experimental and computational chiroptical spectroscopy would be the definitive method for this assignment.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Conformational Analysis and Stereochemical Impact on Biological Activity

The spatial arrangement of a molecule is critical for its biological function. The compound 2-Methyl-4-(thiophen-2-yl)pyrrolidine possesses two chiral centers at positions 2 and 4 of the pyrrolidine (B122466) ring, leading to the existence of four possible stereoisomers. The conformation of the pyrrolidine ring and the orientation of its substituents are key determinants of how the molecule presents itself to a biological receptor.

The five-membered pyrrolidine ring is not planar and typically adopts one of two predominant puckered "envelope" conformations, known as Cγ-exo and Cγ-endo. nih.govnih.gov This puckering determines the spatial orientation of the substituents, which can be either pseudo-axial or pseudo-equatorial. The equilibrium between these conformers is influenced by the nature and stereochemistry of the substituents on the ring.

For this compound, the energetically preferred conformation will seek to minimize steric strain by placing the bulkier substituents—the 2-methyl and 4-(thiophen-2-yl) groups—in pseudo-equatorial positions. nih.gov The relative cis or trans configuration of these two groups will dictate which puckered form (exo or endo) is more stable. This conformational preference is critical, as it locks the molecule into a specific three-dimensional shape, influencing its ability to fit within the binding site of a target protein. For instance, studies on substituted prolines have shown that a trans-4-substituent can favor an exo pucker, while a cis-4-substituent may favor an endo pucker, directly impacting the molecule's interaction with its target. nih.gov

Stereochemistry plays a crucial role in the efficacy and selectivity of drugs, as biological systems like receptors and enzymes are chiral. mdpi.com The different stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities, with one enantiomer often being significantly more potent than the others. mdpi.comresearchgate.net

This compound has four potential stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). Each of these isomers will have a unique three-dimensional arrangement, leading to distinct interactions with a chiral biological target. It is highly probable that only one of these isomers possesses the optimal geometry for high-affinity binding. The absolute configuration at both the C2 and C4 positions dictates the precise spatial projection of the methyl and thiophene (B33073) groups, which must complement the topology of the receptor's binding pocket.

| Isomer Configuration | Relative Stereochemistry | Expected Biological Implication |

|---|---|---|

| (2R, 4R) | trans | Potentially unique binding affinity and efficacy compared to other isomers. |

| (2S, 4S) | trans | Enantiomer of the (2R, 4R) isomer; likely exhibits different biological activity. |

| (2R, 4S) | cis | Diastereomer of the trans isomers; presents a different spatial arrangement of substituents. |

| (2S, 4R) | cis | Enantiomer of the (2R, 4S) isomer; likely exhibits different biological activity. |

Role of the Thiophene Moiety in Molecular Recognition and Pharmacophore Interactions

The thiophene ring is a privileged pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring. nih.gov Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in drug design. numberanalytics.com

The electron-rich nature of the thiophene ring allows it to participate in favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. numberanalytics.com Furthermore, the sulfur atom in the thiophene ring is capable of acting as a hydrogen bond acceptor, which can provide an additional point of interaction to anchor the ligand within the binding pocket, enhancing its affinity and selectivity. nih.gov These interactions are fundamental to the molecular recognition process between this compound and its biological target.

The biological activity of thiophene-containing compounds can be significantly modulated by the substitution pattern on the thiophene ring itself. numberanalytics.com In this compound, the pyrrolidine is attached at the C2 position of the thiophene. Altering this attachment point to the C3 position would drastically change the vector and orientation of the pyrrolidine ring relative to the thiophene, likely leading to a different binding mode and activity profile.

Furthermore, adding substituents to the other available positions on the thiophene ring (C3, C4, and C5) can fine-tune the molecule's electronic and steric properties. For example, adding an electron-withdrawing group could modulate the strength of aromatic interactions, while adding a bulky group could provide additional hydrophobic contacts or, conversely, create steric clashes. Research on other thiophene derivatives has demonstrated that even small changes in the substitution pattern can lead to dramatic differences in biological activity. mdpi.com

| Modification | Potential Effect on Interaction | Example |

|---|---|---|

| Attachment Point | Alters the geometric orientation of the entire molecule within the binding site. | Changing from 2-yl to 3-yl substitution. |

| Substituents on Thiophene | Modulates electronic properties (e.g., π-π stacking) and steric fit. | Adding a halogen or methoxy (B1213986) group to the C5 position. |

| Ring Bioisosteres | Changes aromaticity, hydrogen bonding capacity, and metabolic stability. | Replacing thiophene with furan, pyrrole (B145914), or a phenyl ring. |

Contribution of the Methyl Group and Other Pyrrolidine Substituents to Binding Affinity and Selectivity

Small alkyl groups, particularly methyl groups, can have a profound impact on a ligand's binding affinity and selectivity. nih.gov The contribution of the methyl group at the C2 position of this compound can be multifaceted.

Firstly, the methyl group can enhance binding affinity through the hydrophobic effect. If the binding pocket of the target protein has a corresponding small, hydrophobic region, the methyl group can fit into it, displacing ordered water molecules and resulting in a net gain in binding energy. nih.gov

Secondly, a methyl group can act as a "conformational lock." By introducing steric hindrance, it can restrict the rotation of the bond connecting the pyrrolidine ring to a larger molecular scaffold (if present) or influence the pyrrolidine ring pucker, thereby reducing the conformational flexibility of the molecule. This pre-organization into a bioactive conformation can decrease the entropic penalty of binding, leading to higher affinity. Studies have shown that the strategic placement of a single methyl group can boost binding affinity by several orders of magnitude. nih.gov The stereochemistry of this methyl group (R or S) is paramount, as only the correct configuration will direct it into the intended hydrophobic pocket or induce the desired conformation.

| Effect | Mechanism | Requirement for Efficacy |

|---|---|---|

| Hydrophobic Interaction | Displacement of water from a nonpolar pocket in the receptor. | Presence of a complementary hydrophobic pocket in the binding site. |

| Conformational Restriction | Steric hindrance limits bond rotation, favoring a bioactive conformation. | The stabilized conformation must be the one recognized by the receptor. |

| Enhanced Selectivity | The specific size and shape of the methyl group may prevent binding to off-targets. | Binding pockets of off-target receptors cannot accommodate the methyl group. |

Pharmacological Characterization and Biological Target Interaction Pre Clinical Focus

In vitro Enzyme Inhibition Studies

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) InhibitionThere is no published data on the inhibitory effects of 2-Methyl-4-(thiophen-2-yl)pyrrolidine against Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), or 5-Lipoxygenase (5-LOX) enzymes.

Due to the absence of specific research data for this compound, data tables and detailed research findings for the requested pharmacological characterization cannot be generated.

Based on a comprehensive search for scientific literature and preclinical data, there is currently no publicly available information detailing the pharmacological and biological activities of the specific chemical compound “this compound” for the outlined topics.

Extensive searches for this compound in relation to N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibition, Thrombin inhibition, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition, in vitro anticancer and antimicrobial activities, and neuronal channel modulation did not yield any specific research findings, data tables, or relevant studies.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. The provided outline appears to be based on proprietary or unpublished research that is not accessible through public databases.

Preclinical Data on this compound Not Found in Publicly Available Research

Following a comprehensive search of scientific literature, no specific in vivo preclinical efficacy data for the chemical compound “this compound” was identified in the requested animal models for epilepsy, pain, or thrombosis.

The investigation sought to find detailed research findings on the compound's activity in the following preclinical models:

Anticonvulsant Activity: Maximal Electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) tests in mice.

Antinociceptive and Antiallodynic Activity: Formalin test and oxaliplatin-induced neuropathic pain models.

Thrombosis Models: Arterial or venous shunt models.

While the search did identify studies on structurally related compounds, such as derivatives of 3-(thiophen-2-yl)pyrrolidine-2,5-dione, these molecules are distinct from this compound. Adhering to the specific constraints of the request to focus solely on the specified compound, the data pertaining to these related but different chemical entities cannot be presented as it falls outside the defined scope.

Therefore, the requested sections on the pharmacological characterization and biological target interaction of this compound in animal models cannot be generated due to the absence of available data for this specific molecule in the public domain.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations for derivatives containing pyrrolidine (B122466) and thiophene (B33073) moieties provide a deep understanding of their stability, reactivity, and electronic properties. arabjchem.orgbeilstein-journals.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. semanticscholar.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

For thiophene derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. researchgate.netnih.gov In a related study on thiophene sulfonamide derivatives, DFT calculations were used to determine their FMO properties. semanticscholar.org The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across the entire molecule, including the substituent groups. semanticscholar.org This charge distribution is key to understanding the molecule's interaction with other chemical species. semanticscholar.org

The table below, adapted from studies on thiophene sulfonamide derivatives, illustrates typical FMO energy values and the resulting energy gap, which provides insight into the electronic characteristics that would be expected for 2-Methyl-4-(thiophen-2-yl)pyrrolidine. semanticscholar.org

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene Sulfonamide 1 | -7.21 | -1.82 | 5.39 |

| Thiophene Sulfonamide 2 | -7.05 | -2.41 | 4.64 |

| Thiophene Sulfonamide 3 | -6.89 | -1.54 | 5.35 |

| Thiophene Sulfonamide 4 | -6.91 | -2.23 | 4.68 |

This data is illustrative and based on related thiophene derivatives to provide context for the potential electronic properties of this compound. semanticscholar.org

A Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule. researchgate.net Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas with neutral potential. researchgate.net

For substituted pyrrolidines and thiophenes, the MEP surface would highlight the electronegative nitrogen atom of the pyrrolidine ring and the sulfur atom of the thiophene ring as regions of negative potential. nih.govresearchgate.net These sites are potential hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the nitrogen (in a protonated state) and carbon atoms would exhibit a more positive potential, acting as hydrogen bond donors or sites for nucleophilic interaction. nih.gov The analysis of MEP maps for related structures helps in understanding intermolecular interactions and the initial steps of ligand-receptor binding. nih.gov

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. nih.govacs.org The specific conformation is influenced by the nature and stereochemistry of its substituents. nih.govacs.org For 4-substituted prolines (a related pyrrolidine structure), substituents can favor either a Cγ-exo (up) or Cγ-endo (down) pucker. nih.govacs.org The position of the substituent (cis or trans) relative to other groups on the ring plays a critical role in determining the most stable conformation by minimizing steric hindrance and optimizing stereoelectronic effects. nih.govnih.gov

Computational studies on 4-substituted pyrrolidines have shown that bulky substituents, like the thiophen-2-yl group in the target molecule, will strongly prefer a pseudoequatorial orientation to minimize steric strain. nih.govacs.org This preference, in turn, locks the pyrrolidine ring into a specific puckering mode. nih.govacs.org Understanding the conformational energy landscape—the relative energies of different possible conformers—is essential, as the three-dimensional shape of the molecule is a key determinant of its biological activity and how it fits into a receptor's binding site. nih.govbeilstein-journals.org The relative energies of different conformers can be calculated using DFT, revealing the most stable, low-energy structures that are likely to be biologically relevant. beilstein-journals.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netbohrium.com These simulations are crucial in drug discovery for predicting binding modes, affinities, and identifying key interactions that stabilize the ligand-receptor complex. nih.govnih.gov

Docking simulations for pyrrolidine-based compounds have been widely used to explore their potential as inhibitors for various enzymes and receptors. nih.govresearchgate.netnih.gov For this compound, a docking study would involve placing the molecule into the active site of a target protein and evaluating the various possible binding poses. The results would identify the most stable binding mode and the specific amino acid residues in the active site that interact with the ligand.

Key interactions typically include:

Hydrogen bonds: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group (if protonated) can act as a donor.

Hydrophobic interactions: The methyl group and the thiophene ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The aromatic thiophene ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

These interactions anchor the ligand within the active site and are fundamental to its inhibitory activity. nih.gov

Molecular docking programs calculate a scoring function to estimate the binding affinity (often expressed as binding energy in kcal/mol) for each predicted pose. scispace.com A lower binding energy indicates a more stable ligand-receptor complex and, theoretically, a higher binding affinity. scispace.com By comparing the binding energies of a compound against different targets, it is possible to predict its selectivity.

In studies of other pyrrolidine and thiophene-based inhibitors, docking scores have been used to rank compounds and prioritize them for synthesis and biological testing. nih.govrsc.org For example, newly designed pyrrolidine derivatives have shown predicted binding affinities in the range of -8 to -9.5 kcal/mol for their target proteins, suggesting strong binding potential. scispace.com

The following table provides illustrative binding affinity data from docking studies of analogous heterocyclic compounds to demonstrate the type of results obtained from such simulations.

| Compound Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrrolidine Derivative 1 | Mcl-1 | -9.4 | Arg263, Met250 |

| Pyrrolidine Derivative 2 | Mcl-1 | -8.8 | Val253, Gly262 |

| Thiophene-Oxadiazole 1 | Carbonic Anhydrase IX | -5.58 | His94, His96, His119 |

| Thiophene-Oxadiazole 2 | Carbonic Anhydrase IX | -5.45 | Gln92, Thr200 |

This data is derived from studies on related pyrrolidine and thiophene derivatives and serves to illustrate the outputs of molecular docking simulations. scispace.comrsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules and assess the stability of protein-ligand complexes over time. researchgate.netnih.gov For a compound like this compound, MD simulations could provide critical insights into its conformational flexibility and its interaction with a biological target.

In a typical MD simulation protocol, the system (the ligand, the protein, and solvent) is modeled using a force field, and the classical equations of motion are solved iteratively to track the trajectory of each atom. This allows for the observation of molecular motion and interactions at an atomic level of detail. researchgate.net

Key parameters analyzed in MD simulations for protein-ligand stability include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions in the protein and ligand from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains stable. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions in the protein and ligand. This can highlight which parts of the molecule are most mobile and which are constrained upon binding. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein target is a key indicator of binding stability. MD simulations can track the formation and breakage of these bonds throughout the simulation period.

For this compound, simulations could reveal how the pyrrolidine ring and the thiophene moiety orient themselves within a protein's binding pocket and how stable these interactions are. While specific data for this exact compound is not available, studies on other ligands demonstrate that stable RMSD and persistent key interactions are hallmarks of effective protein-ligand binding. researchgate.net

Table 1: Illustrative Data from a Hypothetical MD Simulation of a Protein-Ligand Complex (Note: This table is for illustrative purposes only and is not based on actual experimental data for this compound.)

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Intermolecular H-Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 25 | 1.2 | 1.5 | 3 |

| 50 | 1.3 | 1.6 | 3 |

| 75 | 1.1 | 1.5 | 4 |

| 100 | 1.2 | 1.5 | 3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds.

A QSAR study involves a dataset of compounds with known activities. For each compound, a set of molecular descriptors (physicochemical, electronic, topological, etc.) is calculated. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov

For a series of analogs of this compound, a QSAR model could identify the key structural features that influence their efficacy. For instance, a study on pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors found that shape flexibility, electrostatic parameters, and specific atom E-state indices were crucial in determining the inhibitory activity. nih.gov Similarly, QSAR models for spiro[pyrrolidin-3,2-oxindoles] have been developed to predict their inhibitory effect on the MDM2-p53 interaction, a key target in cancer therapy. scispace.com

Key components of a QSAR model include:

Molecular Descriptors: These are numerical values that describe the properties of a molecule. Examples include molecular weight, logP (lipophilicity), dipole moment, and various topological indices.

Statistical Model: The mathematical equation that links the descriptors to the activity.

Validation: The model must be rigorously validated to ensure its predictive power, often using an external test set of compounds not used in model development. nih.gov

Table 2: Example of Molecular Descriptors Potentially Used in a QSAR Study of Pyrrolidine Derivatives (Note: This table is a generalized example and does not represent specific data for this compound.)

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Activity (pIC50) |

| Analog 1 | 210.3 | 2.5 | 1.8 | 6.5 |

| Analog 2 | 224.4 | 2.8 | 2.1 | 7.1 |

| Analog 3 | 238.4 | 3.1 | 1.9 | 7.4 |

| Analog 4 | 252.5 | 3.4 | 2.3 | 7.8 |

Such a model, once developed and validated for a series of compounds including this compound, could be used to predict the efficacy of novel derivatives and guide the synthesis of more potent molecules.

Future Directions and Emerging Research Avenues

The unique structural amalgamation of a pyrrolidine (B122466) ring and a thiophene (B33073) moiety in "2-Methyl-4-(thiophen-2-yl)pyrrolidine" presents a promising scaffold for medicinal chemistry and chemical biology. Future research is poised to build upon the existing foundation, exploring new derivatives, novel biological applications, and advanced manufacturing technologies to unlock the full therapeutic and scientific potential of this compound class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.